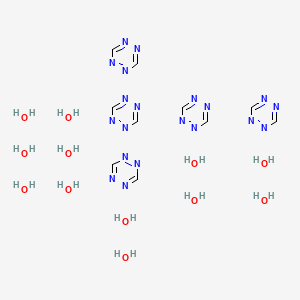
1,2,4,5-tetrazine;dodecahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrazine;dodecahydrate is a nitrogen-rich heterocyclic compound known for its unique chemical properties and potential applications in various fields. The compound consists of a six-membered aromatic ring with four nitrogen atoms, making it highly electron-deficient and reactive. The dodecahydrate form indicates the presence of twelve water molecules associated with each molecule of 1,2,4,5-tetrazine, which can influence its physical and chemical properties.
Vorbereitungsmethoden
The synthesis of 1,2,4,5-tetrazine;dodecahydrate typically involves the following steps:
-
Synthetic Routes
- One common method involves the reaction of hydrazine with nitriles under acidic conditions to form the tetrazine ring. For example, the reaction of hydrazine hydrate with dicyandiamide in the presence of hydrochloric acid can yield 1,2,4,5-tetrazine.
- Another approach is the cyclization of diaminomaleonitrile with nitrous acid, which forms the tetrazine ring through an intramolecular cyclization reaction.
-
Reaction Conditions
- The reactions are usually carried out under controlled temperatures, often below 100°C, to ensure the stability of the intermediates and the final product.
- Solvents such as water, ethanol, or dichloromethane are commonly used to facilitate the reactions.
-
Industrial Production Methods
- Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
- Purification steps, including recrystallization and solvent extraction, are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
1,2,4,5-Tetrazine;dodecahydrate undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized to form tetrazine oxides, which are useful intermediates in organic synthesis.
-
Reduction
- Reduction of 1,2,4,5-tetrazine can yield dihydrotetrazine derivatives, which have applications in medicinal chemistry.
-
Substitution
- The electron-deficient nature of the tetrazine ring makes it susceptible to nucleophilic substitution reactions. Common reagents include amines, thiols, and alcohols, which can replace hydrogen atoms on the ring.
-
Cycloaddition
- 1,2,4,5-Tetrazine is known for its ability to participate in inverse electron demand Diels-Alder reactions, forming pyridazine derivatives. This reaction is widely used in the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrazine;dodecahydrate has a wide range of applications in scientific research:
-
Chemistry
-
Biology
- The compound is employed in the development of fluorescent probes for bioimaging and in the study of enzyme mechanisms.
-
Medicine
-
Industry
Wirkmechanismus
The mechanism of action of 1,2,4,5-tetrazine;dodecahydrate involves its interaction with various molecular targets:
-
Molecular Targets
- The compound can interact with nucleophiles, such as amines and thiols, through nucleophilic substitution reactions.
- It can also participate in cycloaddition reactions with dienophiles, forming stable adducts.
-
Pathways Involved
- The electron-deficient nature of the tetrazine ring facilitates its participation in redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetrazine;dodecahydrate can be compared with other nitrogen-rich heterocycles:
-
Similar Compounds
1,2,3,4-Tetrazine: Another tetrazine isomer with different nitrogen atom positions, leading to distinct reactivity and applications.
1,2,4-Triazine: A related compound with three nitrogen atoms in the ring, used in pharmaceuticals and agrochemicals.
-
Uniqueness
- The high nitrogen content and electron-deficient nature of this compound make it particularly reactive and versatile in various chemical reactions, distinguishing it from other heterocycles.
Eigenschaften
Molekularformel |
C10H34N20O12 |
|---|---|
Molekulargewicht |
626.51 g/mol |
IUPAC-Name |
1,2,4,5-tetrazine;dodecahydrate |
InChI |
InChI=1S/5C2H2N4.12H2O/c5*1-3-5-2-6-4-1;;;;;;;;;;;;/h5*1-2H;12*1H2 |
InChI-Schlüssel |
ZDJUCLVMRQJHTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.O.O.O.O.O.O.O.O.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















